4-Borono-2-ethylbenzoic acid is an organic compound with the molecular formula CHBO. It is a derivative of benzoic acid, characterized by the presence of a boronic acid group at the fourth position of the benzene ring and an ethyl group at the second position. This compound is notable for its utility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic molecules .
4-Borono-2-ethylbenzoic acid is classified as a boronic acid derivative. It is typically sourced through synthetic methods involving the borylation of 2-ethylbenzoic acid. The compound has garnered interest in both academic and industrial research due to its versatile applications in organic chemistry and materials science .
The synthesis of 4-borono-2-ethylbenzoic acid generally involves the following steps:
The Miyaura borylation method is particularly effective for this synthesis, allowing for high yields of the desired product under mild conditions.
The molecular structure of 4-borono-2-ethylbenzoic acid can be represented as follows:
The presence of both the boronic acid and ethyl substituents influences its reactivity and solubility properties, making it suitable for various chemical transformations .
4-Borono-2-ethylbenzoic acid participates in several significant chemical reactions:
The primary mechanism of action for 4-borono-2-ethylbenzoic acid is its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions, which involves several key steps:
Relevant data indicates that this compound's unique structure contributes significantly to its reactivity profile in organic synthesis .
4-Borono-2-ethylbenzoic acid has diverse applications across various fields:
4-Borono-2-ethylbenzoic acid emerged as a compound of significant interest in the early 21st century, coinciding with advancements in organoboron chemistry and targeted drug design. Its development parallels the broader exploration of boron-containing organic molecules, which gained momentum after the discovery of bortezomib (the first proteasome inhibitor anticancer drug) and the cyclic boronate-based β-lactamase inhibitors like vaborbactam [5]. Unlike early boron compounds derived from natural sources like benzoin resin (historically used to isolate benzoic acid), this molecule represents a synthetically engineered entity designed for specific biochemical interactions [7]. Key milestones include its initial synthesis via transition-metal-catalyzed borylation reactions around 2010–2015 and its subsequent characterization as a versatile pharmacophore in enzyme inhibition studies, particularly for serine proteases and kinases [3] [5].
This compound exemplifies the strategic integration of boron’s unique biochemistry into pharmacologically active scaffolds. Boron’s vacant p-orbital enables reversible covalent interactions with biological nucleophiles (e.g., hydroxyl groups in enzyme active sites), a property leveraged in inhibitor design. The ethyl group at the 2-position enhances lipophilicity and steric selectivity, while the carboxylic acid facilitates solubility and target engagement through salt-bridge formation. Researchers utilize 4-borono-2-ethylbenzoic acid as a model to study:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8